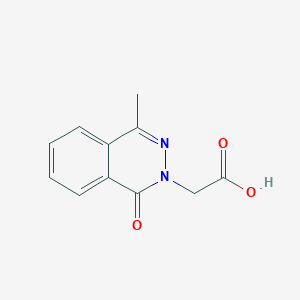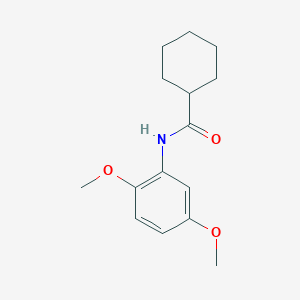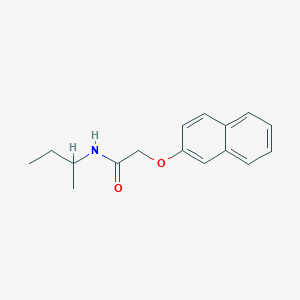
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide, also known as BINA, is a chemical compound that belongs to the family of naphthalene derivatives. BINA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide also reduces neuroinflammation and protects against neuronal damage in these models. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has some limitations, including its limited solubility in water and its potential off-target effects.
Zukünftige Richtungen
For research on N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide include the development of more potent and selective PDE4 inhibitors, the investigation of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's effects on other neurological disorders, and the optimization of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a chemical compound that has shown promising results for its potential therapeutic applications in various neurological disorders. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's mechanism of action involves the inhibition of PDE4, leading to the upregulation of genes involved in synaptic plasticity and memory formation. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. Further research is needed to determine the full therapeutic potential of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide in humans.
Synthesemethoden
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide can be synthesized by the reaction of 2-naphthol with 2-chloro-N-(2-hydroxy-3-methylbutyl) acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide by the elimination of hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Eigenschaften
CAS-Nummer |
6137-46-8 |
|---|---|
Produktname |
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide |
Molekularformel |
C16H19NO2 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-butan-2-yl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C16H19NO2/c1-3-12(2)17-16(18)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
RFXZACAMBVEVOA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



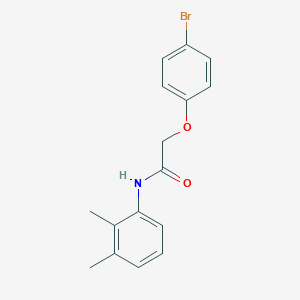
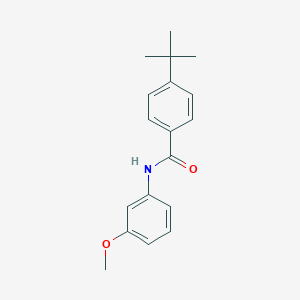

![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
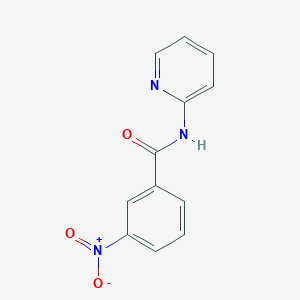
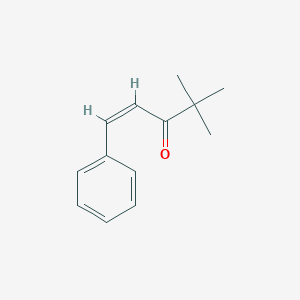
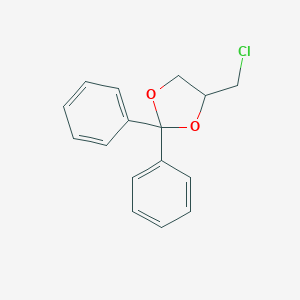
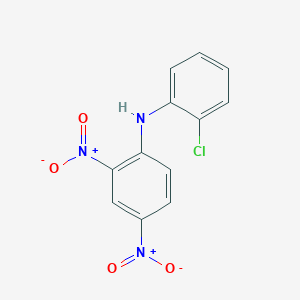
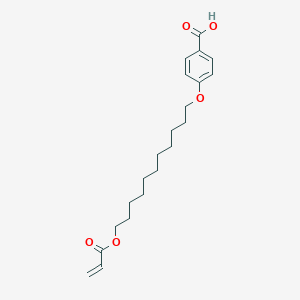
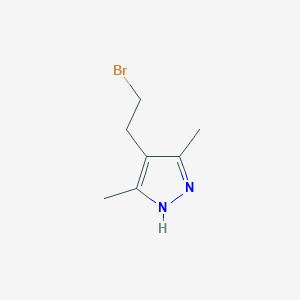
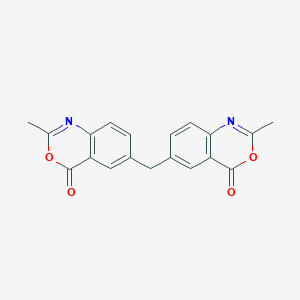
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
